
N-(3-ethoxyphenyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxyphenyl)isonicotinamide (known as NEPI) is a small molecule that has been studied for its potential therapeutic applications in various diseases. NEPI belongs to the class of isoniazid derivatives, which are known to exhibit a wide range of biological activities.
科学研究应用
NEPI has been studied for its potential therapeutic applications in various diseases, including cancer, tuberculosis, and Alzheimer's disease. In cancer research, NEPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques.
作用机制
The mechanism of action of NEPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, NEPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In tuberculosis research, NEPI has been shown to inhibit the activity of InhA, an enzyme involved in the biosynthesis of mycolic acids. In Alzheimer's disease research, NEPI has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
NEPI has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, NEPI has been shown to induce apoptosis, inhibit angiogenesis, and inhibit tumor growth in animal models. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis and to inhibit the growth of biofilms. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing neuroinflammation.
实验室实验的优点和局限性
NEPI has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications in various diseases. However, NEPI also has some limitations, including its low solubility in aqueous solutions, potential toxicity at high doses, and limited availability for commercial use.
未来方向
There are several future directions for research on NEPI, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in clinical trials. Additionally, NEPI could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, NEPI has the potential to be a valuable tool for scientific research and a promising candidate for the development of novel therapeutics in various diseases.
合成方法
NEPI can be synthesized from isonicotinamide and 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by column chromatography to obtain pure NEPI.
属性
产品名称 |
N-(3-ethoxyphenyl)isonicotinamide |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
N-(3-ethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-5-3-4-12(10-13)16-14(17)11-6-8-15-9-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChI 键 |
DZHJWSXZOCBOLN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267953.png)